(R)-Methyl piperidine-3-carboxylate hydrochloride (R)-Methyl piperidine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1255651-12-7
VCID: VC2872411
InChI: InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1
SMILES: COC(=O)C1CCCNC1.Cl
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol

(R)-Methyl piperidine-3-carboxylate hydrochloride

CAS No.: 1255651-12-7

Cat. No.: VC2872411

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

(R)-Methyl piperidine-3-carboxylate hydrochloride - 1255651-12-7

Specification

CAS No. 1255651-12-7
Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
IUPAC Name methyl (3R)-piperidine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1
Standard InChI Key BQQZKNAQDKIGGZ-FYZOBXCZSA-N
Isomeric SMILES COC(=O)[C@@H]1CCCNC1.Cl
SMILES COC(=O)C1CCCNC1.Cl
Canonical SMILES COC(=O)C1CCCNC1.Cl

Introduction

Chemical Structure and Properties

Basic Identification and Nomenclature

(R)-Methyl piperidine-3-carboxylate hydrochloride is identified by CAS number 1255651-12-7. It belongs to the piperidine family, which consists of six-membered heterocyclic compounds containing one nitrogen atom. The compound has several synonyms in scientific literature, including Methyl (R)-Piperidine-3-carboxylate Hydrochloride, methyl (3R)-piperidine-3-carboxylate hydrochloride, and 3-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1), (3R)- .

Physical and Chemical Properties

The compound exhibits specific physical and chemical properties that make it valuable for pharmaceutical applications. These properties are summarized in the table below:

PropertyValue
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
IUPAC Namemethyl (3R)-piperidine-3-carboxylate;hydrochloride
Standard InChIInChI=1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1
Standard InChIKeyBQQZKNAQDKIGGZ-FYZOBXCZSA-N
Isomeric SMILESCOC(=O)[C@@H]1CCCNC1.Cl
Storage ConditionRoom temperature, sealed, dry

Stereochemistry and Structural Significance

The "R" designation in the compound's name refers to its specific stereochemistry, which is critical for its reactivity and biological interactions. Stereochemistry plays a fundamental role in determining how the molecule interacts with biological targets, particularly in pharmaceutical applications where the spatial arrangement of atoms can significantly influence drug efficacy and safety profiles. The specific (R)-configuration at the 3-position of the piperidine ring has implications for the compound's binding affinity to target receptors.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of (R)-Methyl piperidine-3-carboxylate hydrochloride typically requires chiral starting materials to ensure the desired stereochemistry. One common synthetic approach involves the reaction of (R)-ethyl piperidine-3-carboxylate with methyl iodide in the presence of a base such as sodium hydride. This reaction must be conducted under anhydrous conditions to prevent hydrolysis of the ester group, preserving the integrity of the final product. The stereoselectivity of the synthesis is crucial for maintaining the biological activity profile of the compound.

Biological Activity and Mechanisms

Pharmaceutical Significance

The compound's well-defined stereochemistry and biological activity profile make it particularly interesting for pharmaceutical research. Its R-stereoisomer confers specific spatial arrangements that may optimize receptor binding and minimize off-target effects compared to the corresponding S-isomer or racemic mixture. This stereoselectivity is often crucial for developing drugs with improved efficacy and reduced side effects.

Applications in Pharmaceutical Development

Role as a Synthetic Intermediate

(R)-Methyl piperidine-3-carboxylate hydrochloride serves as a valuable precursor in the synthesis of more complex pharmaceutical compounds. It functions as a building block or intermediate in the production of various medications, particularly those targeting the central nervous system or respiratory system . The compound's well-defined stereochemistry makes it particularly useful for developing drugs where spatial configuration directly impacts therapeutic efficacy.

Current Research Directions

Current research focuses on exploring the compound's potential therapeutic effects, particularly in neuropharmacology. Ongoing studies examine its interaction with specific neurotransmitter systems and potential applications in treating various neurological conditions. The research extends beyond direct applications of the compound itself to include its role as a precursor in developing more complex pharmaceutical agents with enhanced efficacy or reduced side effects .

SupplierQuantityPrice (as of 2025)Purity
CymitQuimica100mg32.00 €Not specified
CymitQuimica1g38.00 €Not specified
CymitQuimica5g158.00 €Not specified
MySkinRecipes100mg฿819.0097%
MySkinRecipes250mg฿1,152.0097%
TRC50mg$45Not specified
TRC500mg$90Not specified

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